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Compound of Interest

Compound Name: 2-Methoxy-5-propylpyridine
CAS No.: 1428234-55-2
Cat. No.: B3240131
Get Quote
. J

Executive Summary & Chemical Identity

2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) is a substituted pyridine derivative
characterized by an electron-donating methoxy group at the C2 position and a lipophilic propyl
chain at the C5 position.[1] In medicinal chemistry, this scaffold serves as a critical bioisostere
for 4-alkylanisoles, offering improved solubility and distinct metabolic profiles due to the
pyridine nitrogen's ability to accept hydrogen bonds.

This compound functions primarily as a building block for complex heterocycles, particularly in
the development of hERG channel blockers, agrochemicals, and ligands for nicotinic
acetylcholine receptors. Its amphiphilic nature—balancing the basicity of the pyridine ring with
the lipophilicity of the alkyl chain—makes it a versatile probe for structure-activity relationship
(SAR) studies.

Chemical Structure & Identifiers
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Property Detail

IUPAC Name 2-Methoxy-5-propylpyridine
CAS Number 1428234-55-2

Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

SMILES CCCclcnc(OC)ccl

Predicted based on homologs (e.g., methyl

InChlKey .
analog): IWTFOFMTUOBLHG variant

Physicochemical Profile

The introduction of the propyl group at C5 significantly alters the lipophilicity compared to its
methyl analog (2-methoxy-5-methylpyridine), enhancing membrane permeability while retaining

the electronic influence of the methoxy group.

Key Properties Table

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240131?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Value
Property . . Context & Implications
(Experimental/Predicted)
Extrapolated from methyl
- . analog (204°C). High boiling
Boiling Point ~225°C (760 mmHg) ] ]
point requires vacuum
distillation for purification.
) Slightly less dense than water;
Density 1.02 + 0.05 g/mL

typical for alkylpyridines.

LogP (Lipophilicity)

3.15+0.3

Critical: Significant increase
over methyl analog (LogP
~2.2). Indicates high blood-
brain barrier (BBB)

permeability potential.

pKa (Conj. Acid)

~3.5-4.0

The 2-methoxy group exerts
an inductive withdrawing effect
(-1) that lowers basicity
compared to 3-propylpyridine
(pKa ~5.7), despite resonance
donation (+M).

Solubility

< 0.5 mg/mL (Water)

Low aqueous solubility; highly
soluble in DCM, EtOAc, and

alcohols.

*Note: Values marked with an asterisk are calculated based on quantitative structure-property

relationship (QSPR) models derived from homologous series.

Synthetic Methodologies

The synthesis of 2-methoxy-5-propylpyridine is generally approached via two primary

pathways: Nucleophilic Aromatic Substitution (

) for scale-up and Palladium-Catalyzed Cross-Coupling for diversity-oriented synthesis.

Pathway A: Nucleophilic Aromatic Substitution ()
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This is the preferred industrial route due to cost-efficiency. It involves the displacement of a
halogen at the activated 2-position by a methoxide ion.

Substrate: 2-Chloro-5-propylpyridine or 2-Bromo-5-propylpyridine.

Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

Conditions: Reflux (65°C) or sealed tube (80-100°C).

Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The nitrogen
atom stabilizes the negative charge intermediate, facilitating the displacement of the halide.

Pathway B: Suzuki-Miyaura Cross-Coupling

Used when the 5-propyl moiety is being introduced late-stage or for library generation.

e Substrate: 2-Methoxy-5-bromopyridine.[2]

Reagent: Propylboronic acid (or Potassium propyltrifluoroborate).

Catalyst: Pd(dppf)Clz or Pd(PPhs)a.

Base: K2COs or Cs2CO0s.

Conditions: Toluene/Water or Dioxane/Water, 90°C.

Synthesis Workflow Diagram
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Figure 1: Dual synthetic pathways demonstrating the convergent access to the target molecule
via SNAr (top) and Suzuki coupling (bottom).

Reactivity & Metabolic Stability

Understanding the electronic distribution is vital for predicting both chemical reactivity and
metabolic fate.

Electronic Effects

e 2-Methoxy Group: Acts as an Ortho/Para director via Resonance (+M) but deactivates the
ring nitrogen inductively (-I).

e 5-Propyl Group: Weakly activating (+l), directing electrophiles to the C4 and C6 positions.
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e C3 Position: The most electron-rich site on the ring (Ortho to Methoxy, Meta to Propyl),
making it the primary site for Electrophilic Aromatic Substitution (EAS) such as nitration or
halogenation.

Metabolic Soft Spots

In biological systems (microsomes/hepatocytes), the compound undergoes specific
biotransformations:

o O-Demethylation: The dominant pathway, mediated by CYP450 enzymes, yielding 5-
propylpyridin-2(1H)-one. This metabolite often loses pharmacological activity.

e Benzylic Oxidation: Hydroxylation at the

-carbon of the propyl chain (C1 of the propyl group).

o N-Oxidation: Formation of the N-oxide is possible but less favored than demethylation due to
the steric bulk and electronic shielding of the methoxy group.

Reactivity & Metabolism Map

2-Methoxy-5-propylpyridine
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Figure 2: Reactivity profile highlighting metabolic vulnerabilities (Red) and synthetic utility via
functionalization (Green).

Analytical Characterization
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For researchers confirming the identity of synthesized batches, the following spectral
signatures are diagnostic.

'H NMR (400 MHz, CDCIs) - Predicted

e 8.02 (d, J=2.5 Hz, 1H): H6 proton (deshielded by Nitrogen).
e 7.42 (dd, J=8.5, 2.5 Hz, 1H): H4 proton.
e 6.68 (d, J=8.5 Hz, 1H): H3 proton (shielded by ortho-Methoxy).
e 3.91 (s, 3H): Methoxy group (-OCHs3).
e 2.50 (t, J=7.5 Hz, 2H): Propyl
-CH: (benzylic).
e 1.62 (m, 2H): Propyl

-CHo..

0.93 (t, J=7.4 Hz, 3H): Propyl terminal CHs.

Mass Spectrometry (ESI+)

o [M+H]*: 152.11 m/z.

o Fragmentation: Expect loss of propyl chain (M-43) or loss of methyl from methoxy (M-15)
leading to the pyridone cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CompTox Chemicals Dashboard [comptox.epa.gov]

o 2. 2-Chloro-5-methoxypyridine | CGH6CINO | CID 15169000 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: 2-Methoxy-5-propylpyridine Chemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3240131/docs#technical-guide-2-methoxy-5-
propylpyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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